molecular formula C8H9Cl3N4 B7891020 Guanabenz hydrochloride

Guanabenz hydrochloride

Cat. No.: B7891020
M. Wt: 267.5 g/mol
InChI Key: UNWWUUPHJRAOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanabenz hydrochloride is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their significant pharmacological and biological activities due to their unique –N–N=CH- pharmacophore structure

Preparation Methods

The synthesis of Guanabenz hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine hydrochloride in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions for a specific period, usually around 1 hour, to facilitate the formation of the desired product . The product is then isolated and purified using standard techniques such as recrystallization.

Chemical Reactions Analysis

Guanabenz hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form new hydrazone derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Guanabenz hydrochloride has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of Guanabenz hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore structure allows it to bind to various biological targets, leading to its observed biological activities. For example, it may enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and interact with DNA bases to determine the direction of charge transfer .

Comparison with Similar Compounds

Guanabenz hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific pharmacophore structure and the range of biological activities it exhibits.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWWUUPHJRAOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23113-43-1
Record name Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23113-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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